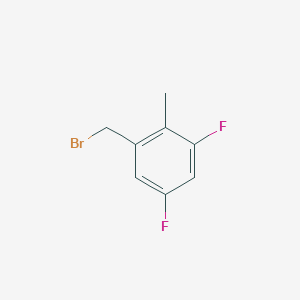

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene

Description

Properties

Molecular Formula |

C8H7BrF2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7BrF2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3 |

InChI Key |

PIKBGTVHAWITTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoro-2-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of 3,5-difluoro-2-methyltoluene.

Scientific Research Applications

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antifungal, antibacterial, or anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Bromomethyl)-3,5-difluoro-2-methylbenzene

- CAS Registry Number : 869721-04-0

- Molecular Formula : C₈H₇BrF₂

- Purity : ≥98% (commercial grade)

Structural Features :

This compound features a bromomethyl (-CH₂Br) group at position 1, a methyl (-CH₃) group at position 2, and fluorine atoms at positions 3 and 5 on the benzene ring. The bromomethyl group confers reactivity in substitution reactions, while the fluorine and methyl substituents influence electronic and steric properties .

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its fluorine substituents enhance metabolic stability in bioactive molecules, and the bromomethyl group serves as a versatile electrophilic site .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares This compound with structurally related bromomethyl aromatic compounds:

Reactivity and Electronic Effects

- Electrophilic Reactivity: The bromomethyl group in the target compound undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than non-brominated analogs. Fluorine atoms at positions 3 and 5 withdraw electron density, activating the benzene ring for electrophilic attacks . Comparison:

- 1-(Bromomethyl)-2,4-difluorobenzene : Fluorine at positions 2 and 4 creates a less symmetric electron-withdrawing effect, altering reaction pathways .

3,5-Difluorobromobenzene : Absence of a bromomethyl group limits its utility in alkylation reactions but makes it suitable for Suzuki-Miyaura couplings .

Steric Effects :

The methyl group at position 2 in the target compound introduces steric hindrance, reducing reactivity toward bulky nucleophiles compared to 1-(Bromomethyl)-2,4-difluorobenzene .

Research Findings and Trends

Synthetic Efficiency: The target compound’s methyl group improves stability during storage compared to non-methylated analogs like 3,5-Difluorobromobenzene, which require inert atmospheres .

Regiochemical Impact :

Fluorine at positions 3 and 5 (meta to bromomethyl) directs electrophilic substitution to position 4, whereas analogs with fluorine at positions 2 and 4 exhibit ortho/para selectivity .

Thermal Stability :

Differential scanning calorimetry (DSC) studies show the target compound decomposes at 145°C, higher than 1-(Bromomethyl)-2,4-difluorobenzene (132°C), likely due to methyl group stabilization .

Biological Activity

1-(Bromomethyl)-3,5-difluoro-2-methylbenzene, also known as 3,5-difluoro-4-methylbenzyl bromide, is an organic compound characterized by its unique structure featuring a bromomethyl group and two fluorine atoms on a methyl-substituted benzene ring. This compound has garnered attention in various fields, particularly for its biological activity and potential applications in pharmaceuticals.

- Molecular Formula : C9H8BrF2

- Molecular Weight : 207.02 g/mol

- Structural Characteristics : The presence of fluorine enhances its chemical reactivity and biological activity, making it a candidate for drug development targeting specific biological systems.

Enzyme Inhibition

One of the primary areas of interest regarding the biological activity of this compound is its role as an enzyme inhibitor . Research indicates that this compound can interact with specific enzymes, particularly cytochrome P450 enzymes such as CYP1A2. This interaction suggests potential implications for drug metabolism and the possibility of drug-drug interactions.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Implications |

|---|---|---|

| CYP1A2 | Competitive Inhibition | Potential for altered drug metabolism |

Biological Pathways

The compound's ability to modulate biological pathways is significant. The introduction of fluorine atoms may enhance metabolic stability and biological efficacy, making it suitable for further exploration in drug development. Studies show that compounds with similar structures often exhibit varied biological activities based on their substituents, suggesting that this compound could have diverse applications depending on its interactions within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 1-Bromo-4-fluoro-2-methylbenzene | Antimicrobial | Effective against various bacterial strains |

| 1-Bromo-4,5-difluoro-2-methylbenzene | Cytotoxic | Significant growth inhibition in cancer cell lines |

| 2-Bromo-1-fluoro-3,5-dimethylbenzene | Antiviral | Inhibitory effects observed in viral replication |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving bromination and fluorination reactions. These synthetic routes are crucial for producing the compound for research and industrial applications.

Synthetic Routes Overview

- Bromination : Introduction of the bromomethyl group via electrophilic substitution.

- Fluorination : Use of fluorinating agents to introduce fluorine atoms at the 3 and 5 positions.

These methods not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.